6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a nitrogen-based heterocyclic compound . It has a wide range of applications due to its structural diversity, which makes it possible to modify properties and create optimal structures for specific purposes . Compounds containing a pyrimidine moiety are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances .
Synthesis Analysis
The synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was achieved through a reaction with dimethyl chloroethynylphosphonate . This reaction yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H3FN2O2 . The InChIKey is GHASVSINZRGABV-UHFFFAOYSA-N .Chemical Reactions Analysis
In the starting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, several nucleophilic centers are present, which suggests different directions of both the primary attack, and subsequent cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were synthesized with a yield of 90%, forming colorless crystals with a melting point of 224–225°C .Mechanism of Action
Safety and Hazards
Future Directions
The high activity of pyrimidine and imidazoline derivatives stimulates new research in the field of their synthesis and modification . These compounds are of great interest to researchers studying biological activity . Future research may focus on the development of new synthetic methods for poly fused pyrimidines .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of 5-fluorouracil with hydrazine hydrate to form 6-amino-5-fluorouracil, which is then cyclized with formic acid to yield the target compound.", "Starting Materials": ["5-fluorouracil", "hydrazine hydrate", "formic acid"], "Reaction": ["Step 1: 5-fluorouracil is reacted with hydrazine hydrate in ethanol at reflux temperature to form 6-amino-5-fluorouracil.", "Step 2: The resulting 6-amino-5-fluorouracil is then cyclized with formic acid at 80-90°C to yield 6-amino-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione."] } | |
CAS RN |
21615-11-2 |
Molecular Formula |
C4H4FN3O2 |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
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